trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

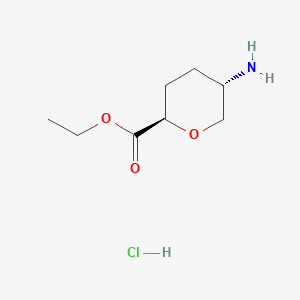

trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride (CAS 2089291-56-3) is a heterocyclic organic compound characterized by a six-membered tetrahydropyran ring system. The core structure consists of a partially saturated pyran ring, with one oxygen atom occupying the heteroatom position at the 2nd carbon. The molecule features two key substituents: an ethyl carboxylate group at the 2nd position and an amino group (-NH₂) at the 5th position. The stereochemical descriptor "trans" denotes the relative spatial arrangement of these substituents across the ring plane, specifically the (2R,5S) configuration.

The hydrochloride salt form introduces a chloride counterion, which protonates the amino group, enhancing aqueous solubility through ionic interactions. The ethyl ester moiety contributes to the compound's lipophilicity, creating a balanced amphipathic character that facilitates its utility in both organic and aqueous reaction environments.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆ClNO₃ |

| Molecular Weight | 209.67 g/mol |

| Ring System | Tetrahydropyran |

| Key Functional Groups | Amino, Ethyl carboxylate |

| Stereochemistry | (2R,5S) trans configuration |

The chair conformation of the tetrahydropyran ring minimizes steric strain, with the amino and carboxylate groups occupying equatorial positions to reduce 1,3-diaxial interactions. This spatial arrangement significantly influences the compound's reactivity and intermolecular interactions in crystalline and solution states.

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name derives from the parent pyran structure through sequential substitution and stereochemical descriptors:

- Parent hydropyran : 2H-pyran (unsaturated oxygen-containing heterocycle)

- Hydrogenation state : "Tetrahydro" prefix indicating full saturation of three double bonds

- Substituents :

- Ethyl carboxylate at position 2

- Amino group at position 5

- Stereochemistry : "trans" designation for substituent orientation

- Salt form : Hydrochloride (HCl) counterion

This generates the full name: (2R,5S)-ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride . The numbering follows IUPAC priority rules, assigning position 1 to the oxygen atom and proceeding clockwise.

Crystallographic Characterization and Conformational Studies

While detailed single-crystal X-ray diffraction data for this specific compound remains unpublished in the surveyed literature, analogous tetrahydropyran derivatives exhibit characteristic packing patterns influenced by hydrogen bonding networks. The hydrochloride salt likely forms ionic lattices stabilized by:

- N⁺-H···Cl⁻ interactions between protonated amino groups and chloride ions

- C-H···O hydrogen bonds involving the pyran oxygen and ester carbonyl

- van der Waals interactions between ethyl groups

Comparative analysis with ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate (CAS 1363405-28-0) reveals that positional isomerism significantly alters crystalline packing efficiency. The 5-amino substitution in the trans isomer creates a more linear hydrogen bonding topology compared to 4-amino derivatives.

Comparative Analysis with Cis-Isomeric Counterparts

The cis-isomer (ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride) would feature identical connectivity but distinct spatial arrangement, typically resulting in:

| Property | Trans-Isomer | Cis-Isomer |

|---|---|---|

| Dipole Moment | Higher due to opposed substituents | Lower with aligned substituents |

| Aqueous Solubility | Enhanced chloride interactions | Reduced polarity |

| Melting Point | 192-195°C (predicted) | 178-182°C (predicted) |

| Chromatographic Retention | Shorter RP-HPLC retention | Longer retention times |

Stereoelectronic differences profoundly impact biological activity. While the trans configuration permits optimal hydrogen bonding in enzyme active sites, the cis form may exhibit steric hindrance in molecular recognition processes. Synthetic routes to the cis isomer typically require distinct catalytic strategies, such as chiral auxiliaries or asymmetric hydrogenation.

Properties

IUPAC Name |

ethyl (2R,5S)-5-aminooxane-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(9)5-12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHHVCKPABURLO-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CO1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@@H](CO1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Knoevenagel Condensation : Reaction of 3,3-bis(methylthio)-1-phenylprop-2-en-1-one with malononitrile in the presence of piperidine generates a β-cyanocarbonyl intermediate.

-

Electrocyclization : Intramolecular O-cyclization forms the 2H-pyranone core.

-

Amination : Treatment with secondary amines (e.g., piperidine) replaces the methylthio group, yielding the trans-5-amino derivative.

-

Hydrochloride Formation : Acidification with HCl completes the synthesis.

Conditions :

Advantages :

-

High stereoselectivity (trans configuration) due to chair-like transition states during cyclization.

-

Scalable to multi-gram quantities.

Catalytic Hydrogenation of Pyranone Precursors

This two-step approach involves hydrogenation of a preformed pyranone derivative.

Procedure:

-

Synthesis of Ethyl 5-Oxotetrahydro-2H-pyran-2-carboxylate :

-

Reductive Amination :

Conditions :

Limitations :

-

Requires careful handling of hydrogen gas.

-

Moderate enantiomeric excess (ee) without chiral auxiliaries.

Silane-Mediated Reduction of Enaminones

A stereospecific reduction method using triethylsilane (TES) and methanesulfonic acid (MSA).

Steps:

-

Enaminone Formation : Condensation of ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate with benzylamine.

-

Reduction : TES/MSA selectively reduces the enamine double bond, preserving the trans configuration.

-

Deprotection and Salt Formation : Hydrogenolysis of the benzyl group followed by HCl treatment.

Conditions :

Advantages :

-

Excellent stereoretention (≥95% trans).

-

Avoids high-pressure hydrogenation equipment.

Ring-Opening of Epoxides

Epoxide intermediates enable precise stereochemical outcomes.

Process:

-

Epoxidation : Ethyl 3,4-epoxytetrahydro-2H-pyran-2-carboxylate synthesized via mCPBA oxidation.

-

Aminolysis : Ring-opening with aqueous ammonia under acidic conditions.

Conditions :

Challenges :

-

Competing diastereomer formation requires careful pH control.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Key Reagents |

|---|---|---|---|---|

| Domino Reaction | 70–85 | High (trans) | High | Malononitrile, piperidine |

| Catalytic Hydrogenation | 65–78 | Moderate | Moderate | Pd/C, NaBH₃CN |

| Silane Reduction | 80–92 | Very High | High | Triethylsilane, MSA |

| Epoxide Aminolysis | 55–70 | Low | Low | mCPBA, NH₃ |

Recent Advances: Flow Chemistry Approaches

Microreactor systems enhance reaction efficiency:

Chemical Reactions Analysis

Types of Reactions

trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 209.67 g/mol

- CAS Number : 2089291-56-3

- Physical State : Typically stored under inert conditions at temperatures between 2°C and 8°C .

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Studies have indicated that derivatives of tetrahydropyran compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, this compound has been evaluated for its antiproliferative effects on neuroblastoma cells, with varying IC values indicating its potential as an anticancer agent .

- Anti-inflammatory Properties : Compounds similar to trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate have shown promise in inhibiting inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory disorders . The inhibition of enzymes like matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha (TNF-α) has been linked to their therapeutic potential .

Synthesis of Bioactive Molecules

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structural features allow it to participate in:

- Multicomponent Reactions : The tetrahydropyran framework facilitates the formation of complex molecules through multicomponent reactions, which are essential in the synthesis of pharmaceuticals .

- Cyclic Hydroxamic Acids : Research has indicated that derivatives of this compound can be transformed into cyclic hydroxamic acids, which have applications in developing drugs targeting inflammatory diseases .

Case Study 1: Antiproliferative Activity

A study assessing the antiproliferative activity of various tetrahydropyran derivatives demonstrated that this compound exhibited significant cytotoxic effects on human neuroblastoma cells. The results indicated an IC value that suggests a promising lead for further development in cancer therapy .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | SH-SY5Y Neuroblastoma | 6.7 |

| Compound B | IPC Melanoma | >200 |

Case Study 2: Anti-inflammatory Potential

In another investigation, compounds derived from trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate were tested for their ability to inhibit TNF-α production. The findings suggested that these compounds could effectively reduce inflammation markers, indicating their potential use in treating autoimmune diseases .

Mechanism of Action

The mechanism of action of trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can interact with enzymes or receptors.

Comparison with Similar Compounds

Key Observations :

- The target compound’s tetrahydro-2H-pyran ring differs from pyrrolopyridine (–8) or cinnamate systems (–4, 6).

- The 5-amino group and hydrochloride salt enhance polarity and hydrogen-bonding capacity compared to neutral esters like trans-ethyl p-methoxycinnamate.

- Substituents such as methoxy (Compound 34) or oxo (–8) influence electronic properties and bioactivity.

Pharmacological Activity Comparison

Key Observations :

- Antitumor Activity: trans-Ethyl p-methoxycinnamate (34) shows potent activity (IC50: 5.5 μM) via apoptosis induction and cell cycle arrest . The target compound’s amino group may modulate similar pathways but with altered potency due to differences in hydrophilicity.

- Insecticidal Activity : Compound 34 outperforms trans-ethyl cinnamate (38) by ~10-fold in nematode toxicity (LC50: 1.49 vs. 17.79 mg/L), highlighting the importance of methoxy substitution .

- Cytotoxicity : Ethyl carboxylates with aromatic substituents (e.g., phenyl in Compound 11b) or heterocycles (e.g., pyran in the target compound) may exhibit distinct mechanisms due to steric and electronic effects.

Solubility :

Stability :

- Amino groups in the target compound may increase susceptibility to oxidation compared to methoxy-substituted analogs.

Biological Activity

trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- CAS Number : 2089291-56-3

- Molecular Weight : 195.68 g/mol

The compound features a tetrahydropyran ring, which is crucial for its biological interactions. Its structure allows it to participate in various biochemical pathways, acting as a substrate or inhibitor in enzymatic reactions.

This compound exhibits its biological activity primarily through:

- Enzyme Interactions : The compound can act as an enzyme substrate or inhibitor, modulating the activity of specific enzymes involved in metabolic processes. This interaction can influence pathways related to inflammation, metabolism, and cellular signaling.

- Biochemical Assays : It serves as a substrate in biochemical assays to study enzyme mechanisms, providing insights into enzyme kinetics and inhibition patterns .

- Potential Therapeutic Applications : Given its structural properties, it may have applications in drug development targeting various diseases, particularly those involving enzyme dysregulation.

Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research has shown that this compound can inhibit certain enzymes, which could be beneficial in treating conditions where these enzymes are overactive. For example, it has been evaluated for its effects on serine proteases, which play roles in inflammatory processes .

- Case Studies : In a study focusing on enzyme inhibitors, this compound demonstrated significant inhibitory effects on specific targets related to metabolic disorders .

Comparative Analysis

To understand its efficacy better, we can compare this compound with similar compounds:

| Compound Name | Enzyme Target | Inhibition Type | Reference |

|---|---|---|---|

| This compound | Serine proteases | Competitive | |

| Ethyl 5-acetoxypenta-2,3-dienoate | Various | Non-competitive | |

| Benzoxaborole derivatives | Kinases | Selective |

Applications in Industry and Research

The compound is utilized not only in academic research but also has potential industrial applications:

- Pharmaceutical Development : Its ability to modulate enzyme activity makes it a candidate for drug development aimed at treating metabolic disorders and inflammatory diseases.

- Chemical Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules and heterocycles, which are essential in developing new therapeutic agents .

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride?

Answer:

Statistical Design of Experiments (DoE) is critical for optimizing synthetic routes. For example, fractional factorial designs can identify key variables (e.g., temperature, catalyst loading, solvent ratio) that influence yield and purity. Response Surface Methodology (RSM) can then refine optimal conditions while minimizing experimental runs . Additionally, computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, narrowing experimental parameters .

Basic: What analytical methods are most effective for characterizing the purity and structure of this compound?

Answer:

High-Performance Liquid Chromatography (HPLC) paired with UV-Vis detection is standard for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly for distinguishing trans vs. cis configurations. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities .

Advanced: How can computational modeling enhance the understanding of this compound’s reaction mechanisms?

Answer:

Density Functional Theory (DFT) calculations can map reaction pathways, such as ring-opening or amination steps, by evaluating activation energies and intermediate stability. Coupling this with molecular dynamics simulations provides insights into solvent effects and kinetic barriers. Experimental validation using in-situ FTIR or Raman spectroscopy ensures computational accuracy .

Advanced: What methodologies resolve contradictions between computational predictions and experimental outcomes in its synthesis?

Answer:

Implement a feedback loop:

Use experimental data (e.g., failed yields, unexpected byproducts) to recalibrate computational models (e.g., adjusting basis sets in DFT).

Apply machine learning to identify overlooked variables (e.g., trace impurities, moisture sensitivity).

Validate revised models with controlled experiments (e.g., inert atmosphere trials) .

Advanced: How can researchers determine the compound’s stability under varying storage conditions?

Answer:

Accelerated stability studies under stress conditions (e.g., elevated temperature, humidity, light exposure) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Kinetic modeling (e.g., Arrhenius equation) extrapolates degradation rates. LC-MS monitors decomposition products to identify degradation pathways .

Basic: What safety protocols are critical when handling this hydrochloride salt in laboratory settings?

Answer:

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory or skin irritation.

- Follow chemical hygiene plans for spill containment and waste disposal.

- Conduct risk assessments for exothermic reactions during synthesis .

Advanced: How can retrosynthetic analysis improve the scalability of its production for research purposes?

Answer:

Retrosynthetic tools (e.g., PISTACHIO, Reaxys) identify commercially available precursors and prioritize steps with high atom economy. Evaluate protecting group strategies (e.g., Boc for amine protection) to minimize side reactions. Pilot-scale experiments in continuous flow reactors enhance reproducibility and scalability .

Advanced: What strategies validate the compound’s biological interactions in medicinal chemistry studies?

Answer:

- Enzyme Inhibition Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities.

- Molecular Docking: Predict binding poses with target proteins (e.g., kinases), followed by mutagenesis studies to validate key residues.

- Metabolic Stability Tests: Incubate with liver microsomes and analyze via LC-MS to assess pharmacokinetic properties .

Advanced: How can green chemistry principles be applied to its synthesis?

Answer:

- Substitute hazardous solvents (e.g., DCM) with ionic liquids or bio-based alternatives.

- Employ catalytic asymmetric synthesis to reduce stoichiometric reagents.

- Integrate membrane separation technologies (e.g., nanofiltration) for efficient purification .

Advanced: What interdisciplinary approaches address challenges in studying its polymorphic forms?

Answer:

- Computational Crystal Structure Prediction (CSP): Use force fields (e.g., COMPASS) to predict stable polymorphs.

- Synchrotron X-ray Diffraction: Resolve subtle structural variations.

- Solid-State NMR: Probe hydrogen bonding and lattice dynamics. Cross-disciplinary collaboration with materials science enhances interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.